3,4,5-Tris(dodecyloxy)benzoyl chloride
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Overview
Description
3,4,5-Tris(dodecyloxy)benzoyl chloride is an organic compound with the molecular formula C37H65ClO4 It is a derivative of benzoyl chloride, where three dodecyloxy groups are attached to the benzene ring at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(dodecyloxy)benzoyl chloride typically involves the esterification of 3,4,5-trihydroxybenzoic acid with dodecanol, followed by chlorination. The general steps are as follows:
Esterification: 3,4,5-trihydroxybenzoic acid is reacted with dodecanol in the presence of a catalyst such as sulfuric acid to form 3,4,5-tris(dodecyloxy)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Esterification: Large-scale esterification of 3,4,5-trihydroxybenzoic acid with dodecanol using industrial reactors.
Continuous Chlorination: Continuous flow reactors are used for the chlorination step to ensure efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(dodecyloxy)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form 3,4,5-tris(dodecyloxy)benzoic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
3,4,5-Tris(dodecyloxy)benzoic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
3,4,5-Tris(dodecyloxy)benzoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(dodecyloxy)benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(benzyloxy)benzoyl chloride: Similar structure but with benzyloxy groups instead of dodecyloxy groups.
3,4,5-Tris(decoxy)benzoyl chloride: Similar structure but with decoxy groups instead of dodecyloxy groups
Uniqueness
3,4,5-Tris(dodecyloxy)benzoyl chloride is unique due to the presence of long dodecyloxy chains, which impart distinct physical and chemical properties. These long alkyl chains can enhance the compound’s solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it suitable for specific applications in materials science and drug delivery .
Properties
CAS No. |
117241-33-5 |
---|---|
Molecular Formula |
C43H77ClO4 |
Molecular Weight |
693.5 g/mol |
IUPAC Name |
3,4,5-tridodecoxybenzoyl chloride |
InChI |
InChI=1S/C43H77ClO4/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3 |
InChI Key |
HPYWLOVESKFEQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)Cl |
Origin of Product |
United States |
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